Ethyl 7-Bromoisoquinoline-1-carboxylate
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Overview
Description
Ethyl 7-Bromoisoquinoline-1-carboxylate is a chemical compound with the molecular formula C12H10BrNO2 and a molecular weight of 280.12 g/mol . It is an ethyl ester derivative of 7-bromoisoquinoline-1-carboxylic acid. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-Bromoisoquinoline-1-carboxylate typically involves the bromination of isoquinoline derivatives followed by esterification. One common method involves the reaction of isoquinoline with bromine in the presence of a suitable solvent to introduce the bromine atom at the 7-position. The resulting 7-bromoisoquinoline is then reacted with ethyl chloroformate in the presence of a base to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-Bromoisoquinoline-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The isoquinoline ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while oxidation and reduction reactions can modify the functional groups on the isoquinoline ring .
Scientific Research Applications
Ethyl 7-Bromoisoquinoline-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 7-Bromoisoquinoline-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester functional group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-Chloroisoquinoline-1-carboxylate
- Ethyl 7-Fluoroisoquinoline-1-carboxylate
- Ethyl 7-Iodoisoquinoline-1-carboxylate
Uniqueness
Ethyl 7-Bromoisoquinoline-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable compound in research .
Biological Activity
Ethyl 7-Bromoisoquinoline-1-carboxylate (CAS Number: 1242260-12-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a bromo substituent at the 7-position of the isoquinoline ring, which is crucial for its biological activity. The compound can be represented structurally as follows:
Chemical Structure
Specifications
Property | Value |
---|---|
Molecular Formula | C_11H_8BrN_O_2 |
Molecular Weight | 264.09 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
The biological activity of this compound is attributed to its ability to modulate various signaling pathways. It has been shown to interact with specific enzymes and receptors, leading to changes in gene expression and cellular responses. The bromine atom and the carboxylate group enhance its binding affinity to molecular targets, facilitating its therapeutic effects.
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of this compound. For instance, research involving hybrid molecules containing isoquinoline derivatives demonstrated significant cytotoxic effects against various cancer cell lines. A notable study reported that compounds with similar structures induced apoptosis in Ehrlich Ascites Carcinoma (EAC) cells, leading to a complete reduction in tumor cell viability .
Table: Antitumor Activity Overview
Study Reference | Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
EAC | 5.1 | Induction of apoptosis | |
H1975 | 11.0 | Inhibition of protein tyrosine phosphatase CD45 |
Antimicrobial Properties
This compound has also been investigated for its antimicrobial activities. Compounds within the isoquinoline class have shown efficacy against a range of bacterial strains, suggesting potential applications in treating infections .
Case Studies
- Antitumor Efficacy : A study evaluated the antitumor effects of a series of isoquinoline derivatives, including this compound, against EAC cells in mice. The results indicated a significant decrease in tumor growth and improved survival rates due to enhanced apoptotic activity .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding interactions between this compound and various cancer-related receptors. These studies revealed promising interactions that support its development as an anticancer agent .
Properties
Molecular Formula |
C12H10BrNO2 |
---|---|
Molecular Weight |
280.12 g/mol |
IUPAC Name |
ethyl 7-bromoisoquinoline-1-carboxylate |
InChI |
InChI=1S/C12H10BrNO2/c1-2-16-12(15)11-10-7-9(13)4-3-8(10)5-6-14-11/h3-7H,2H2,1H3 |
InChI Key |
CBTQZJGIFLXBQI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=CC2=C1C=C(C=C2)Br |
Origin of Product |
United States |
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